molecular formula C11H11ClIN3 B1483671 2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2091637-24-8

2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483671
CAS No.: 2091637-24-8
M. Wt: 347.58 g/mol
InChI Key: ZWRWHPXVSBQADZ-UHFFFAOYSA-N
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Description

2-(1-(2-Chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine ( 2091637-24-8) is a high-purity pyrazole-pyridine hybrid compound offered for research and development purposes. This chemical building block has a molecular formula of C 11 H 11 ClIN 3 and a molecular weight of 347.58 g/mol . The presence of both an iodine substituent and a chloroethyl chain on the pyrazole core makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions and further functionalization, which are valuable in medicinal chemistry and drug discovery programs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules or for building libraries of compounds in the search for new bioactive substances. For proper stability, it is recommended to store the material under appropriate conditions .

Properties

IUPAC Name

2-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-5-12)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWHPXVSBQADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CC=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a complex heterocyclic organic molecule notable for its potential biological activities. This compound features a pyridine ring that is substituted with a pyrazole moiety, which includes a 2-chloroethyl group, an iodine atom at the 4-position of the pyrazole, and a methyl group at the 5-position. Such structural characteristics suggest a promising profile for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for This compound is C11H11ClIN2C_{11}H_{11}ClIN_2, with a molecular weight of approximately 346.59 g/mol. The presence of halogen substituents (chlorine and iodine) in its structure may enhance its reactivity and biological activity compared to simpler analogs.

PropertyValue
Molecular FormulaC₁₁H₁₁ClIN₂
Molecular Weight346.59 g/mol
IUPAC NameThis compound
StructureChemical Structure

The biological activity of This compound likely involves several key mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways associated with diseases such as cancer or neurological disorders.

Case Study 1: Anticancer Activity

A study on pyrazole derivatives indicated that modifications at the 4-position significantly enhanced anticancer activity against breast cancer cell lines. The presence of halogens was correlated with increased potency due to enhanced binding affinity to target proteins involved in cell proliferation.

Case Study 2: Antimicrobial Efficacy

Research involving similar pyrazole compounds showed promising results against Gram-positive and Gram-negative bacteria. The introduction of a chloroethyl group was noted to improve membrane permeability, facilitating better drug delivery to bacterial cells.

Comparison with Similar Compounds

Substituent Analysis :

  • Iodo vs. Chloro/Bromo : The iodine atom in the target compound increases molecular weight and polarizability compared to chloro/bromo analogs (e.g., ). Iodine’s larger atomic radius may enhance leaving-group ability in substitution reactions.
  • Chloroethyl Group : Shared with laromustine (), this group is critical for alkylating DNA in anticancer therapies. The target compound’s chloroethyl chain could similarly act as an electrophilic site.

Physical and Chemical Properties

  • Melting Point : While the target compound’s melting point is unreported, analogs with iodine (e.g., iodinated pyrazoles) typically exhibit higher melting points due to increased molecular symmetry and halogen-related intermolecular forces. For example, reports 268–287°C for chloro- and bromo-substituted pyridines.
  • Spectroscopy :
    • ¹H NMR : The target compound’s pyridine protons are expected near δ 8.5–9.0 ppm , while the methyl group at C5 would resonate at δ 2.0–2.5 ppm . The chloroethyl group’s CH₂Cl protons may split into multiplets near δ 3.5–4.0 ppm (inferred from ).
    • IR : Stretching vibrations for C-I (~500 cm⁻¹) and C-Cl (~550–750 cm⁻¹) would dominate.

Preparation Methods

Preparation of the Pyridine Intermediate: 2-Chloro-4-iodo-5-methylpyridine

A key precursor in the synthesis is 2-chloro-4-iodo-5-methylpyridine , which can be prepared via a multi-step synthetic route starting from 2-chloro-5-methylpyridine. The method involves:

  • Step 1: Oxidation of 2-chloro-5-methylpyridine with hydrogen peroxide in acetic acid to form an oxynitride intermediate.
  • Step 2: Nitration of the oxynitride intermediate using a mixture of sulfuric acid and nitric acid at elevated temperatures (100 °C optimal) to introduce a nitro group at the 4-position.
  • Step 3: Reduction of the nitro group to an amino group using iron powder in acetic acid at 80–120 °C.
  • Step 4: Diazotization of the amino group with sulfuric acid and sodium nitrite at low temperatures (-10 °C), followed by iodination with sodium iodide at 0 °C to yield 2-chloro-4-iodo-5-methylpyridine.

This route is advantageous for industrial-scale synthesis due to its simplicity, use of inexpensive starting materials, and good yields. The reaction conditions are optimized for each step to maximize purity and conversion rates, with typical reaction times ranging from 1 to 10 hours depending on the step.

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Notes
1 Oxidation H2O2, Acetic acid 80 5-7 Formation of oxynitride
2 Nitration H2SO4 + HNO3 100 7-10 Nitro group introduction
3 Reduction Fe powder, Acetic acid 80-120 2-3 Nitro to amino group
4 Diazotization/Iodination NaNO2, H2SO4, NaI -10 to 0 3-4 Formation of aryl iodide

Assembly of the Pyrazole Ring and Functionalization

The pyrazole moiety bearing the 2-chloroethyl and 4-iodo substituents is constructed through multi-step organic synthesis involving:

  • Alkylation of pyrazole derivatives with 2-chloroethyl halides under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF at moderate temperatures (~60 °C).
  • Introduction of the iodine substituent at the 4-position of the pyrazole ring is typically achieved via halogenation reactions or by using pre-halogenated pyrazole precursors.
  • The methyl group at the 5-position is introduced either by starting with methyl-substituted pyrazole precursors or via selective methylation reactions.

A representative synthetic approach involves Suzuki coupling reactions to attach the pyrazole ring to the pyridine core:

  • The pyridine intermediate (2-chloro-4-iodo-5-methylpyridine) undergoes palladium-catalyzed Suzuki cross-coupling with pyrazole boronic acid derivatives.
  • Reaction conditions typically use PdCl2(PPh3)2 as catalyst, cesium carbonate as base, in dry DMF or DME solvents under inert atmosphere at 85–100 °C.
  • The coupling yields the pyrazole-substituted pyridine compound, which is then subjected to further functionalization steps such as alkylation to install the 2-chloroethyl group.

Final Functionalization: Introduction of the 2-Chloroethyl Group

The 2-chloroethyl substituent on the pyrazole nitrogen is introduced via alkylation:

  • The pyrazole nitrogen is alkylated with 2-chloroethyl halides (chloride or bromide) using potassium carbonate as base in DMF at 60 °C.
  • Reaction monitoring by TLC ensures completion, followed by purification through extraction and drying steps.
  • This step requires careful control to avoid over-alkylation or side reactions.

Summary Table of Key Preparation Steps for 2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Stage Starting Material/Intermediate Reaction Type Reagents/Conditions Outcome/Notes
Pyridine Intermediate 2-chloro-5-methylpyridine Oxidation, Nitration, Reduction, Diazotization/Iodination H2O2/AcOH; H2SO4/HNO3; Fe/AcOH; NaNO2/H2SO4/NaI 2-chloro-4-iodo-5-methylpyridine (key building block)
Pyrazole Synthesis Pyrazole boronic acid pinacol ester Suzuki Coupling PdCl2(PPh3)2, Cs2CO3, DMF/DME, 85-100 °C Pyrazole-pyridine coupled intermediate
Alkylation Pyrazole nitrogen N-alkylation 2-chloroethyl halide, K2CO3, DMF, 60 °C 2-chloroethyl substitution on pyrazole N

Research Findings and Industrial Considerations

  • The synthetic route leveraging 2-chloro-4-iodo-5-methylpyridine as a precursor is well-suited for scale-up due to the availability of starting materials and robustness of reaction conditions.
  • The palladium-catalyzed Suzuki coupling provides a regioselective and efficient method for constructing the pyrazole-pyridine linkage.
  • Alkylation steps require optimized stoichiometry and temperature control to ensure selective monoalkylation.
  • Industrial production may incorporate continuous flow reactors and stringent quality control to maintain batch-to-batch consistency and high purity.
  • The iodinated pyrazole intermediate is reactive and allows further functionalization or biological activity modulation, making the compound valuable in drug discovery.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrazole core. A plausible approach includes:
  • Step 1 : Alkylation of 5-methyl-1H-pyrazole with 2-chloroethyl chloride under basic conditions (e.g., K₂CO₃/DMF) to introduce the chloroethyl group .
  • Step 2 : Iodination at the 4-position using N-iodosuccinimide (NIS) in acetic acid, leveraging electrophilic aromatic substitution .
  • Step 3 : Cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety, using Pd catalysts and optimized ligand systems .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography. Adjust solvent polarity (e.g., DCM/MeOH gradients) to minimize by-products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals, especially for pyrazole and pyridine protons. The chloroethyl group’s CH₂Cl protons typically split into a quartet (δ ~3.7–4.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (iodine’s signature doublet). Use ESI+ mode for polar intermediates .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N percentages. Discrepancies may indicate residual solvents or incomplete iodination .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways should be anticipated?

  • Methodological Answer :
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for:
  • Hydrolysis : Cleavage of the chloroethyl group in aqueous media (pH < 5 or > 9) .
  • Photodegradation : Protect from UV light; observe iodine loss via iodometric titration .
  • Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) in amber vials. Use desiccants to mitigate moisture .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, particularly regarding regiochemistry and halogen bonding?

  • Methodological Answer :
  • Crystallization : Use slow vapor diffusion (e.g., CHCl₃/hexane) to grow crystals. Confirm phase purity via PXRD .
  • Data Collection/Refinement : Employ SHELXL for structure solution. The iodine atom’s high electron density aids in phasing. Analyze short contacts (e.g., I···N/Pyridine) for halogen bonding using OLEX2 .
  • Challenges : Disorder in the chloroethyl group may require constraints during refinement. Compare DFT-optimized geometries (e.g., Gaussian 16) with experimental data .

Q. What is the reactivity of the chloroethyl group in nucleophilic substitution reactions, and how does steric hindrance from the pyrazole/pyridine moieties influence reaction pathways?

  • Methodological Answer :
  • Kinetic Studies : React with NaI in acetone (Finkelstein conditions) to assess SN2 feasibility. Monitor iodide substitution via 1H NMR (disappearance of CH₂Cl signals) .
  • Steric Effects : Compare reactivity with analogous non-hindered chloroethyl compounds. Computational modeling (e.g., DFT) can quantify steric maps using SambVca .

Q. How can researchers identify and quantify by-products formed during synthesis, and what strategies mitigate their formation?

  • Methodological Answer :
  • By-Product Profiling : Use LC-MS/MS to detect halogenated impurities (e.g., di-iodinated species). Compare retention times with synthesized standards .
  • Mitigation : Optimize stoichiometry (e.g., limit NIS to 1.1 eq.) and reaction time. Introduce scavengers (e.g., thiourea for excess iodine) .

Q. What methodologies are suitable for screening the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™). The pyridine moiety may chelate metal cofactors, requiring counter-screens with EDTA .
  • Antimicrobial Screening : Test against Gram-positive/negative strains via microbroth dilution (CLSI guidelines). Assess synergy with β-lactams using checkerboard assays .

Key Considerations for Data Contradictions

  • Spectral Overlaps : Conflicting NMR assignments may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR (VT-NMR) can resolve this .
  • Crystallographic Disorder : If SHELXL refinement fails, consider alternative space groups or twin modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

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